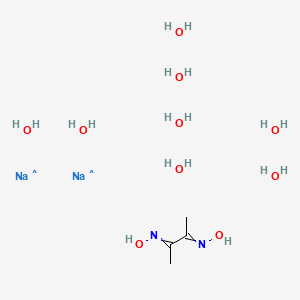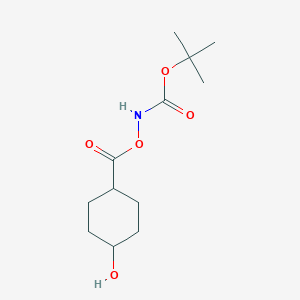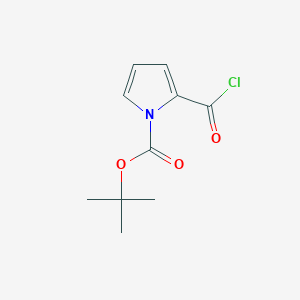![molecular formula C20H18F3N3O2 B13946879 4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach involves the use of trifluoromethylation reactions to introduce the trifluoromethoxy group, followed by amination and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the amino and nitrile groups can participate in hydrogen bonding and other interactions that modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(trifluoromethoxy)benzonitrile
- 4-Amino-3-(trifluoromethoxy)benzonitrile
Uniqueness
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile is unique due to the presence of both the piperidyl ring and the trifluoromethoxy group, which confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C20H18F3N3O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[1-[3-amino-4-(trifluoromethoxy)benzoyl]piperidin-4-yl]benzonitrile |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)28-18-6-5-16(11-17(18)25)19(27)26-9-7-15(8-10-26)14-3-1-13(12-24)2-4-14/h1-6,11,15H,7-10,25H2 |
Clé InChI |
HFAOQIPXTOLEGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=C(C=C3)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





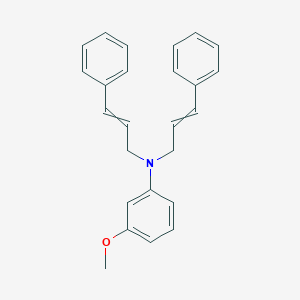
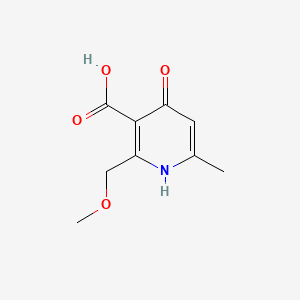




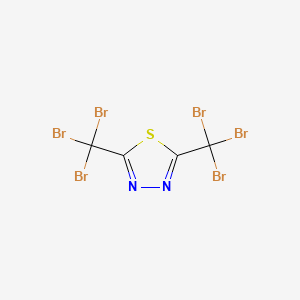
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
